

A Technical Guide to the Thermochemical Data of 3-Butenoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Butenoic acid

Cat. No.: B3423082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data relevant to **3-butenoic acid** (also known as vinylacetic acid). Due to a scarcity of publicly available experimental thermochemical data for **3-butenoic acid**, this document focuses on the established experimental and computational methodologies for determining such properties. To provide a valuable point of reference, detailed experimental thermochemical data for its structural isomer, crotonic acid (trans-2-butenoic acid), is presented. This guide serves as a foundational resource for researchers requiring thermochemical data for **3-butenoic acid**, outlining the necessary protocols to obtain it and offering data for a closely related compound for comparative analysis.

Introduction to 3-Butenoic Acid

3-Butenoic acid (CAS: 625-38-7) is an unsaturated carboxylic acid with the chemical formula $C_4H_6O_2$.^{[1][2]} Its structure, featuring a terminal double bond and a carboxyl functional group, makes it a subject of interest in organic synthesis and polymer chemistry.^[3] Accurate thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are critical for a wide range of applications, including reaction modeling, process design, safety analysis, and understanding molecular stability.

This guide addresses the current landscape of thermochemical information for **3-butenoic acid**. While direct experimental values are not widely reported in the literature, we present the standard methodologies used to determine these crucial parameters.

Physicochemical and Thermochemical Data

While specific experimental thermochemical data for **3-butenoic acid** is limited, its basic physical properties are well-documented. For comparative purposes, a detailed table of experimental thermochemical data for its isomer, crotonic acid, is provided.

Physical Properties of 3-Butenoic Acid

The following table summarizes the key physical properties of **3-butenoic acid**.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ O ₂	[1]
Molecular Weight	86.09 g/mol	
CAS Number	625-38-7	
Melting Point	-39 °C	
Boiling Point	163 °C (at 760 mmHg)	
Density	1.013 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.423	

Experimental Thermochemical Data for Crotonic Acid (trans-2-Butenoic Acid)

As a structural isomer, the thermochemical data for crotonic acid provides a valuable benchmark for estimating or understanding the properties of **3-butenoic acid**.

Property	Value	Units	Reference(s)
Standard Enthalpy of Combustion (Solid)	-1999.0 to -1990.8	kJ/mol	
Standard Enthalpy of Formation (Solid)	-435.5	kJ/mol	
Standard Enthalpy of Formation (Gas)	-345.5	kJ/mol	
Enthalpy of Fusion	14.2	kJ/mol	
Enthalpy of Vaporization	63.6	kJ/mol	
Ideal Gas Heat Capacity (C _{p, gas}) at 298.15 K	108.3	J/mol·K	
Standard Molar Entropy (Gas)	329.8	J/mol·K	

Note: Standard molar entropy for crotonic acid is not explicitly found in the provided search results but is a key thermochemical property.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental procedures that would be employed to determine the key thermochemical properties of **3-butenoic acid**.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is typically determined indirectly from the enthalpy of combustion ($\Delta_c H^\circ$), which is measured using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of **3-butenoic acid**, and from this, calculate its standard enthalpy of formation.

Methodology:

- Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity **3-butenoic acid** is placed in a crucible within the bomb calorimeter. For liquids, a gelatin capsule or other suitable container may be used.
- Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings.
- Calculation of Heat of Combustion: The heat of combustion of the sample is calculated using the total heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the corrected temperature rise.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance and the enthalpy of phase transitions, such as melting (fusion).

Objective: To measure the enthalpy of fusion ($\Delta_{\text{fus}}H$) and the heat capacity (C_p) of **3-butenoic acid**.

Methodology:

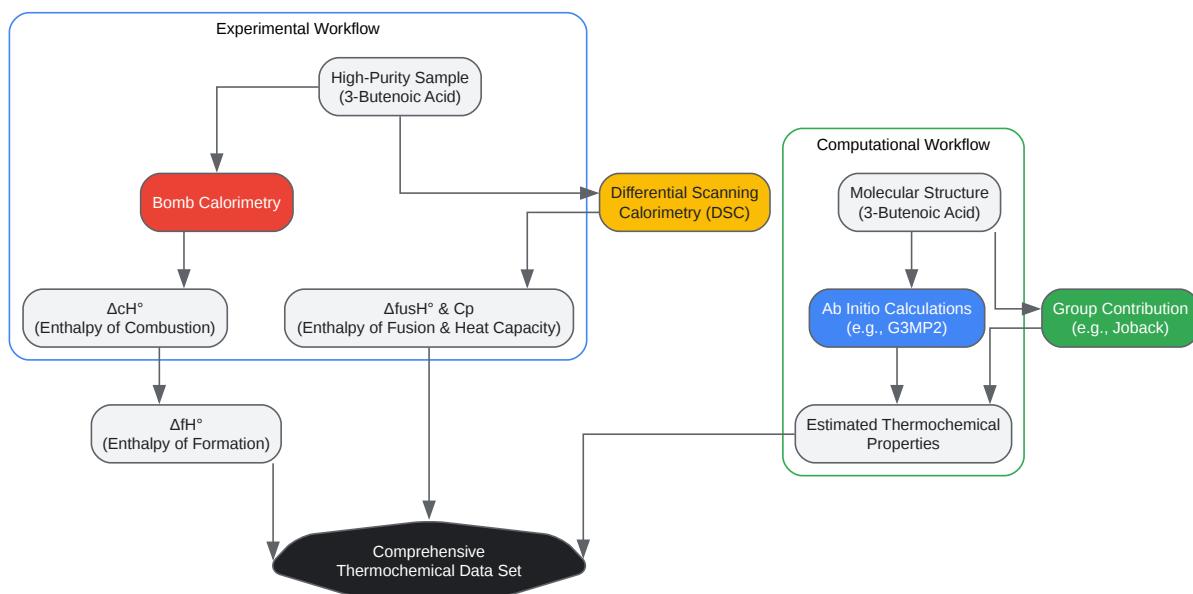
- **Sample Preparation:** A small, accurately weighed sample (typically 5-10 mg) of **3-butenoic acid** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile.
- **Heat Capacity Measurement:** To measure heat capacity, the sample is heated at a constant rate (e.g., 10-20 °C/min) through a temperature range where no phase transitions occur. The difference in heat flow between the sample and the reference is directly proportional to the sample's heat capacity.
- **Enthalpy of Fusion Measurement:** To measure the enthalpy of fusion, the sample is cooled to well below its melting point (-39 °C) and then heated at a constant rate through the melting transition. An endothermic peak will be observed in the DSC thermogram.
- **Data Analysis:**
 - **Heat Capacity:** The heat capacity (C_p) at a given temperature is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire).
 - **Enthalpy of Fusion:** The total enthalpy of fusion ($\Delta_{\text{fus}}H$) is determined by integrating the area of the melting peak in the DSC thermogram.

Computational Approaches to Thermochemical Data

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermochemical properties.

Ab Initio Methods

High-level quantum mechanical calculations, such as the G3MP2 method, can predict the gas-phase enthalpy of formation of organic molecules from first principles. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. They can achieve high accuracy, often rivaling experimental uncertainty, but are computationally intensive.

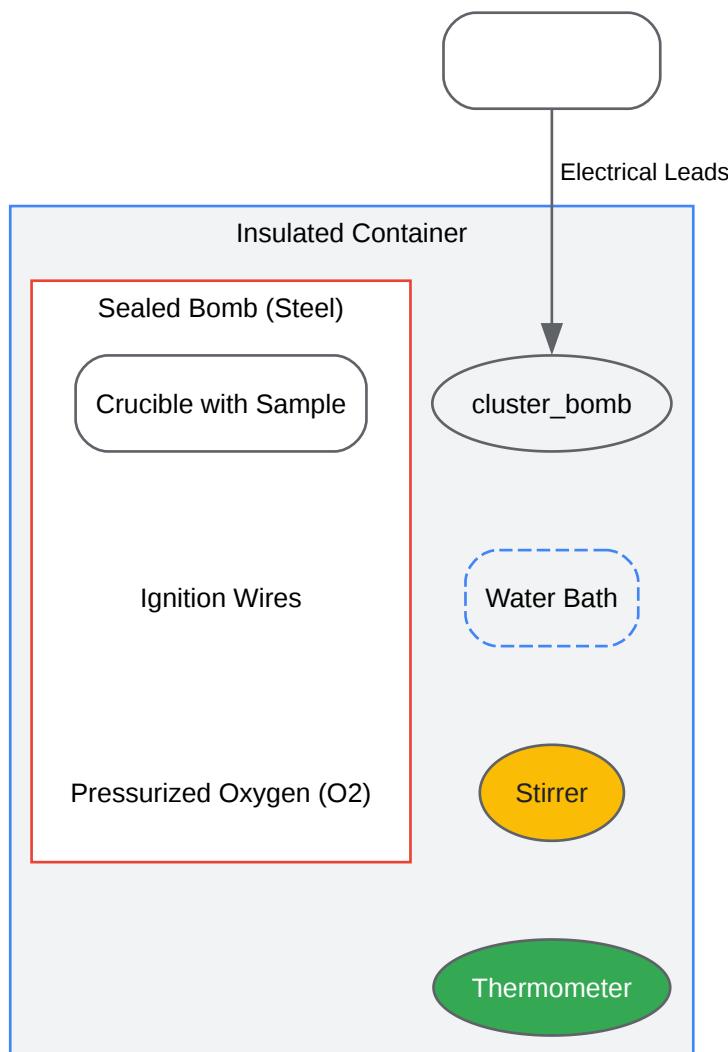

Group Contribution Methods

Group contribution methods, such as the Joback method, are empirical techniques that estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. This approach assumes that the properties of a large molecule can be predicted from the properties of its smaller constituent parts. While generally less accurate than ab initio methods, they are much faster and can provide good estimates for a wide range of organic compounds.

Visualizations

Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for determining the thermochemical properties of an organic compound like **3-butenoic acid**, combining both experimental and computational approaches.



[Click to download full resolution via product page](#)

Caption: Workflow for determining thermochemical properties.

Schematic of a Bomb Calorimeter

This diagram illustrates the basic components of a bomb calorimeter used for measuring the enthalpy of combustion.

[Click to download full resolution via product page](#)

Caption: Simplified schematic of a bomb calorimeter setup.

Conclusion

While experimental thermochemical data for **3-butenoic acid** are not readily available in public databases, this guide provides the necessary framework for researchers to address this gap. The detailed protocols for bomb calorimetry and differential scanning calorimetry outline the primary experimental routes to determine the enthalpy of formation, enthalpy of fusion, and heat capacity. Furthermore, computational methods offer a reliable means of estimating these properties. The comprehensive experimental data provided for the isomer, crotonic acid, serves

as a crucial reference point for comparison and validation of any future experimental or computational results for **3-butenoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Butenoic acid (CAS 625-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3-Butenoic acid [chembk.com]
- 3. VINYLACETIC ACID | 625-38-7 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Data of 3-Butenoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423082#3-butenoic-acid-thermochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com